Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a hydroxy group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.
Addition of the Thiophene Ring: The thiophene ring is added through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts.
Formation of the Sulfanyl Acetate Group: The sulfanyl acetate group is formed by reacting the intermediate compound with butyl acetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, researchers are investigating the potential therapeutic applications of this compound. Its unique structure may allow it to act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl {[3-cyano-6-hydroxy-4-(2-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
- Butyl {[3-cyano-6-hydroxy-4-(4-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Uniqueness
Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is unique due to the position of the methyl group on the thiophene ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C17H20N2O3S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
butyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-4-6-22-15(21)10-24-17-13(9-18)12(8-14(20)19-17)16-11(2)5-7-23-16/h5,7,12H,3-4,6,8,10H2,1-2H3,(H,19,20) |
InChI Key |
UHSNLVBURNJDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CS2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.